molecular formula C11H13F3N4O3 B8212410 N-Boc-N'-TFA-pyrazole-1-carboxamidine, 95%

N-Boc-N'-TFA-pyrazole-1-carboxamidine, 95%

Cat. No. B8212410
M. Wt: 306.24 g/mol
InChI Key: JLMUJVVPAITXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-N’-TFA-pyrazole-1-carboxamidine is a powerful guanidinylation reagent developed by the Baran Lab for the installation of monoprotected boc-guanidine on primary and secondary amines, particularly electron-deficient and hindered amines .


Synthesis Analysis

The reagent is prepared by the initial reaction of 1 equivalent of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine, giving the mono-Boc-derivative .


Molecular Structure Analysis

The empirical formula of N-Boc-N’-TFA-pyrazole-1-carboxamidine is C11H13F3N4O3, and its molecular weight is 306.24 .


Chemical Reactions Analysis

N-Boc-N’-TFA-pyrazole-1-carboxamidine is typically used as a guanidinylating reagent in organic synthesis . It is particularly useful for the installation of monoprotected boc-guanidine on primary and secondary amines .


Physical And Chemical Properties Analysis

N-Boc-N’-TFA-pyrazole-1-carboxamidine is a powder or crystal form substance with a melting point of 120-125 °C . It is soluble in THF, DMF, tert-butyl methyl ether, dichloromethane, hexanes, and alcohol. It is slightly soluble in acetone and insoluble in water .

Safety and Hazards

N-Boc-N’-TFA-pyrazole-1-carboxamidine is classified as a combustible solid . It can cause skin and eye irritation. Therefore, it is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation . It should be opened with caution in a fumehood in case pressure has developed .

Relevant Papers For more detailed information, you may want to refer to the related papers and technical documents available at Sigma-Aldrich .

properties

IUPAC Name

tert-butyl (NZ)-N-[pyrazol-1-yl-[(2,2,2-trifluoroacetyl)amino]methylidene]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N4O3/c1-10(2,3)21-9(20)17-8(18-6-4-5-15-18)16-7(19)11(12,13)14/h4-6H,1-3H3,(H,16,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMUJVVPAITXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N=C(NC(=O)C(F)(F)F)N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/NC(=O)C(F)(F)F)\N1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N'-TFA-pyrazole-1-carboxamidine, 95%

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